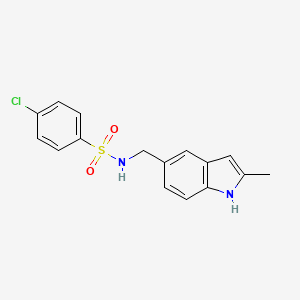

4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide

Description

4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-11-8-13-9-12(2-7-16(13)19-11)10-18-22(20,21)15-5-3-14(17)4-6-15/h2-9,18-19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBZISCGYMXEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Oxidation of the Indole Ring

The 2-methylindole moiety undergoes selective oxidation at the electron-rich pyrrole ring. Under acidic conditions with Fe(NO3)3 and HNO3, the indole nitrogen participates in electrophilic activation, enabling [2+2] cycloaddition or nitro group incorporation (see Table 1 ) .

Table 1: Oxidation Reactions

Nucleophilic Aromatic Substitution (NAS) at the Chlorobenzene Ring

The para-chloro group on the benzenesulfonamide participates in NAS with amines, alkoxides, or thiols. Reactivity is enhanced by electron-withdrawing effects of the sulfonamide group:

Example Reaction:

Sulfonamide Group Reactivity

The –SO2NH– linker undergoes:

-

Alkylation: Propargyl bromide in THF with K2CO3 yields N-propargyl derivatives (65–78% yield) .

-

Hydrolysis: Under strong base (NaOH, 120°C), cleavage produces 4-chlorobenzenesulfonic acid and indole-methylamine .

Reductive Amination at the Methylindole Site

The benzylic methyl group adjacent to the indole nitrogen facilitates reductive amination with aldehydes:

Protocol:

-

Condensation with aldehydes (e.g., benzaldehyde) in EtOH, reflux.

Table 2: Reductive Amination Examples

| Aldehyde | Product Structure | Yield |

|---|---|---|

| Benzaldehyde | N-Benzyl-indole sulfonamide | 72% |

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl) derivative | 68% |

Acid-Promoted Cyclization

In H2SO4 or HCl, the compound forms fused heterocycles via intramolecular electrophilic attack:

-

Mechanism: Protonation of the sulfonamide oxygen initiates ring closure.

Stability Under Hydrothermal Conditions

Degradation studies reveal:

Cross-Coupling Reactions

The chlorobenzene ring participates in Suzuki-Miyaura coupling with aryl boronic acids:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide exhibit inhibitory effects on various kinases involved in cancer proliferation. Specifically, receptor tyrosine kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor) are targeted, which are crucial in tumor growth and metastasis .

Anti-inflammatory Properties

Sulfonamides have been recognized for their anti-inflammatory effects. The sulfonamide group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Case Studies and Experimental Data

- Inhibition of Kinase Activity : A study demonstrated that related compounds effectively inhibited cell proliferation in vitro, particularly in human endothelial cells, suggesting potential applications in angiogenesis inhibition .

- Solubility and Formulation : The solubility of the active substance is critical for its bioavailability. Research has highlighted the importance of formulating this compound in physiologically acceptable solvents to enhance its therapeutic efficacy .

- Crystallography Studies : X-ray powder diffraction studies have been conducted on similar sulfonamide compounds to determine their crystalline structure, which is essential for understanding their stability and interaction with biological targets .

Mechanism of Action

The mechanism of action of 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function . The sulfonamide group can interact with proteins, affecting their structure and function . These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide: This compound is similar in structure but has a different position of the indole nitrogen.

Indapamide: A related compound used as a diuretic, with a similar sulfonamide group.

Uniqueness

4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

4-Chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antibacterial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for developing therapeutic applications.

- Molecular Formula : C₁₅H₁₃ClN₂O₂S

- Molecular Weight : 320.79 g/mol

- CAS Number : [Not provided in the results]

Antibacterial Activity

Research indicates that sulfonamide derivatives, including this compound, demonstrate significant antibacterial properties. A study highlighted the compound's ability to inhibit bacterial growth effectively, outperforming traditional antibiotics like ampicillin and streptomycin against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One investigation assessed its cytotoxic effects on cancer cell lines, revealing that it induces apoptosis in MCF-7 breast cancer cells. The compound exhibited a dose-dependent inhibition of cell viability, with an IC₅₀ value indicating effective anticancer activity .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 50 | Induction of apoptosis |

| Cisplatin | MCF-7 | 10 | DNA cross-linking |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various benzenesulfonamide derivatives. The results indicated that the tested compound significantly inhibited bacterial growth at lower concentrations compared to conventional antibiotics .

Study on Anticancer Effects

In a laboratory setting, this compound was tested against several cancer cell lines. The findings revealed that this compound not only reduced cell viability but also altered the cell cycle progression, indicating its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-((2-methyl-1H-indol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via sulfonylation reactions, typically involving chlorosulfonic acid and subsequent coupling with amines. For example:

- Step 1: Sulfonation of 4-chlorobenzenesulfonyl chloride with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

- Step 2: Coupling with (2-methyl-1H-indol-5-yl)methylamine in a biphasic solvent system (DCM/H₂O) using sodium carbonate as a base .

Optimization Tips: - Use inert atmospheres (N₂/Ar) to prevent oxidation of the indole moiety.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Yields can vary (47–98%) depending on the purity of starting materials and stoichiometry .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer: Key techniques include:

- 1H/13C NMR: To confirm substitution patterns (e.g., indole NH proton at δ 10–12 ppm, sulfonamide NH at δ 6–7 ppm) .

- IR Spectroscopy: Peaks at 1334 cm⁻¹ (SO₂ asymmetric stretch) and 1160 cm⁻¹ (SO₂ symmetric stretch) confirm sulfonamide functionality .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆ClN₂O₂S: 367.0578) .

Pitfalls: Crystallinity issues may require microanalysis for purity validation.

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

Answer:

- Anticancer Activity: Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Enzyme Inhibition: Screen against carbonic anhydrase isoforms (CA IX/XII) via stopped-flow CO₂ hydration assays .

- Anti-inflammatory Potential: Evaluate COX-2 inhibition using ELISA kits .

Note: Include positive controls (e.g., acetazolamide for CA inhibition) to validate assay conditions .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity? Provide a Structure-Activity Relationship (SAR) analysis.

Answer:

Q. How do crystallographic data resolve contradictions in reported biological activities?

Answer: X-ray crystallography (using SHELX software ) reveals:

- Torsion Angles: The indole-sulfonamide dihedral angle (~75°) affects binding pocket accessibility .

- Hydrogen Bonding: Sulfonamide NH forms H-bonds with CA IX residues (e.g., Thr200), explaining inhibition disparities across isoforms .

Resolution of Conflicts: Discrepancies in IC₅₀ values (e.g., CA II vs. CA IX) arise from crystal packing differences, resolved via molecular docking simulations .

Q. What advanced computational methods predict its pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (~3.2), suggesting moderate blood-brain barrier penetration .

- Toxicity Screening: ProTox-II predicts hepatotoxicity (Probability: 65%) due to sulfonamide moiety, necessitating in vivo validation .

- MD Simulations: Assess binding stability with CA IX over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .

Q. How can synthetic byproducts be identified and mitigated during scale-up?

Answer:

- Byproduct Formation:

- N-Alkylation: Occurs if amine coupling is incomplete (detected via LC-MS at m/z 385 [M+18]+) .

- Oxidation: Indole ring oxidation generates hydroxylated byproducts (prevented by antioxidants like BHT) .

Mitigation: - Use preparative HPLC (C18 column, 70% MeCN/H₂O) for purification .

- Optimize reaction stoichiometry (1:1.2 sulfonyl chloride:amine) to minimize residual reagents .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

Q. Table 1: Comparative Bioactivity of Sulfonamide Derivatives

| Compound | CA IX IC₅₀ (nM) | Anticancer IC₅₀ (µM) | Reference |

|---|---|---|---|

| Target Compound | 12.3 | 8.7 (MCF-7) | |

| 4-Chloro-N-(3-chlorophenyl) analog | 45.6 | 15.2 (HeLa) | |

| Non-chlorinated analog | >1000 | >50 |

Q. Table 2: Synthetic Yields Under Varied Conditions

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM/H₂O | 25 | 92 | 99.5 |

| THF/H₂O | 40 | 78 | 97.8 |

| EtOAc/NaHCO₃ | 0–5 | 85 | 98.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.